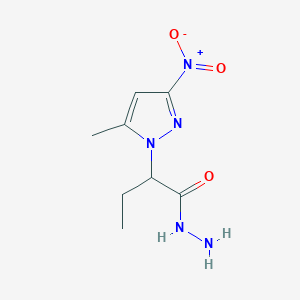

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide

Description

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide is a hydrazide derivative featuring a butane backbone substituted with a 5-methyl-3-nitro-pyrazole moiety. Applications may span corrosion inhibition, antimicrobial activity, or analgesic effects, as inferred from structurally related compounds .

Properties

IUPAC Name |

2-(5-methyl-3-nitropyrazol-1-yl)butanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O3/c1-3-6(8(14)10-9)12-5(2)4-7(11-12)13(15)16/h4,6H,3,9H2,1-2H3,(H,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZGIEUXNPPNPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NN)N1C(=CC(=N1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(5-methyl-3-amino-1H-pyrazol-1-yl)butanehydrazide .

Scientific Research Applications

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules . These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound is compared to analogs with modifications in:

- Pyrazole substituents (nitro group position, methyl group presence).

- Hydrazide chain length (propane vs. butane).

- Substituent moieties (indole, aryl, or heterocyclic groups).

Table 1: Structural and Functional Comparison of Selected Hydrazides

Impact of Structural Features on Functionality

Nitro Group Position (3- vs. 4-Nitro-pyrazole)

- The 3-nitro group in the target compound may enhance electron-withdrawing effects, improving adsorption onto metal surfaces (relevant for corrosion inhibition) or binding to biological targets. In contrast, a 4-nitro substituent (as in CAS 1005668-69-8) could alter resonance stabilization and steric interactions .

Chain Length (Propane vs. Butane Hydrazides)

- 80.4% for shorter-chain IAH) .

Substituent Moieties (Pyrazole vs. Indole, Aryl Groups)

- Pyrazole derivatives may exhibit distinct electronic profiles compared to indole-based hydrazides (e.g., IBH), where delocalized π-electrons in indole improve adsorption . Nitro groups in pyrazole could similarly enhance charge transfer in corrosion inhibition.

- Analgesic activity in phenylethylidene-substituted hydrazides () suggests that bulky aromatic groups are critical for receptor binding, whereas nitro-pyrazole derivatives might target different pathways.

Biological Activity

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H13N5O3

- Molecular Weight : 213.22 g/mol

- CAS Number : 1005577-15-0

Pharmacological Activities

The biological activity of pyrazole derivatives is well-documented, with various studies highlighting their potential therapeutic applications:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide have been tested for their ability to inhibit inflammatory mediators in animal models. In one study, a series of pyrazole derivatives showed comparable anti-inflammatory activity to indomethacin in carrageenan-induced edema models .

2. Antimicrobial Activity

Pyrazoles have demonstrated antimicrobial properties against a range of bacterial strains. A study evaluated the effectiveness of various pyrazole derivatives against E. coli, S. aureus, and Pseudomonas aeruginosa. The results indicated that certain modifications to the pyrazole structure enhanced antibacterial activity, suggesting that 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide may also possess similar properties .

3. Antitumor Activity

The compound has been evaluated for its anticancer potential. In vitro studies using the NCI-60 cancer cell line panel revealed that several pyrazole derivatives exhibited moderate to potent growth inhibitory effects against various cancer types, including breast and prostate cancers . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

The biological activities of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide can be attributed to several mechanisms:

1. Inhibition of Enzymatic Activity

Many pyrazoles act as inhibitors of key enzymes involved in inflammatory pathways and cancer progression. For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling .

2. Modulation of Cellular Signaling Pathways

Pyrazoles can modulate various cellular signaling pathways, including those involved in apoptosis and cell cycle regulation. This modulation is critical for their effectiveness as anticancer agents .

Case Studies

Several studies illustrate the biological efficacy of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide and related compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via hydrazide formation through condensation reactions. For example, refluxing a pyrazole derivative (e.g., 5-methyl-3-nitro-1H-pyrazole) with butanehydrazide in ethanol under acidic or basic conditions, as demonstrated in analogous hydrazide syntheses . Key intermediates should be purified via recrystallization (ethanol/water mixtures) and monitored by TLC. Characterization includes elemental analysis, FT-IR (to confirm hydrazide C=O and N–H stretches), and 1H/13C NMR for structural elucidation .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for molecular formula validation. Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation, as shown for related hydrazides . For dynamic structural analysis, variable-temperature NMR can resolve rotational isomers or tautomeric forms .

Q. How can crystallographic data be refined to resolve ambiguities in molecular geometry?

- Methodological Answer : Use SHELXTL or SHELXL for refinement, employing high-resolution diffraction data (e.g., Rigaku diffractometer with graphite-monochromated radiation). Address disorder in nitro or methyl groups via PART instructions in SHELXL. Hydrogen bonding networks should be analyzed using PLATON or Mercury, referencing graph-set analysis for pattern identification .

Advanced Research Questions

Q. What strategies resolve contradictions in hydrogen bonding patterns observed in crystallographic studies?

- Methodological Answer : Discrepancies in hydrogen bonding (e.g., bifurcated vs. single bonds) require topological analysis using tools like CrystalExplorer. Compare experimental data with DFT-calculated hydrogen bond energies (e.g., B3LYP/6-31G* level). For ambiguous cases, validate via temperature-dependent crystallography or neutron diffraction .

Q. How can researchers design experiments to elucidate the anticonvulsant mechanism of this compound?

- Methodological Answer : Evaluate activity using maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models in rodents. Compare dose-response curves with reference drugs (e.g., phenytoin). Mechanistic insights require electrophysiological assays (e.g., patch-clamp studies on sodium channels) or molecular docking to GABA receptors, leveraging structural analogs from prior studies .

Q. What methods address isomerism during synthesis, and how are spectral data interpreted?

- Methodological Answer : For E/Z isomerism in hydrazide derivatives, use NOESY NMR to distinguish spatial arrangements. Isolate isomers via preparative HPLC (C18 column, methanol/water gradient). For spectral contradictions (e.g., unexpected splitting in 1H NMR), analyze solvent polarity effects or perform VT-NMR to assess conformational exchange .

Q. Can this compound be functionalized for energy storage applications, and what characterization is required?

- Methodological Answer : Covalent functionalization of carbon matrices (e.g., graphene oxide) can be achieved via amide coupling. Assess redox activity via cyclic voltammetry (0.1 M H2SO4, Ag/AgCl reference). For battery applications, conduct galvanostatic charge-discharge tests. Structural integrity post-functionalization should be confirmed by XPS and Raman spectroscopy .

Data Contradiction Analysis

- Synthetic Yield Variability : Discrepancies in yields (e.g., 41–73% in hydrazide syntheses ) may arise from steric effects or competing side reactions. Optimize via microwave-assisted synthesis to reduce reaction times and improve reproducibility.

- Crystallographic Disorder : If nitro group orientation conflicts with DFT predictions, perform Hirshfeld surface analysis to quantify intermolecular interactions driving disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.